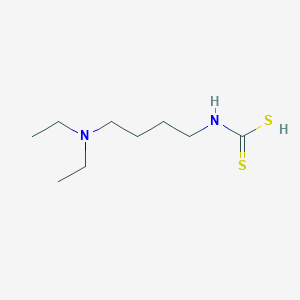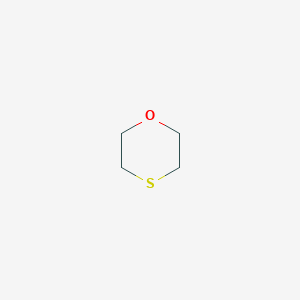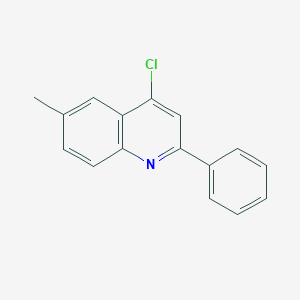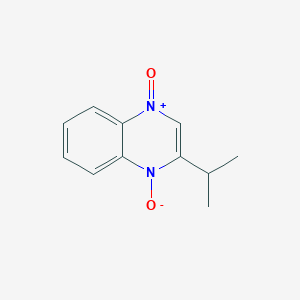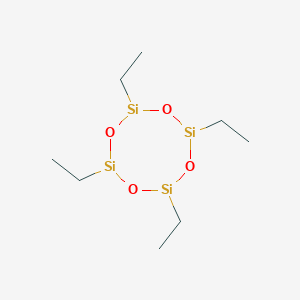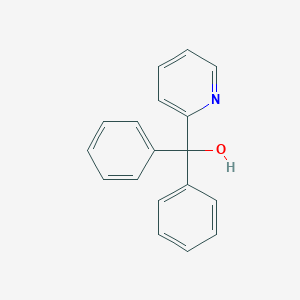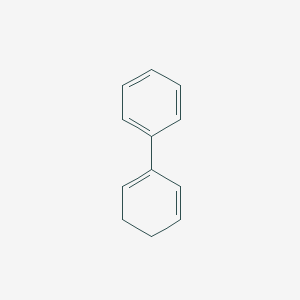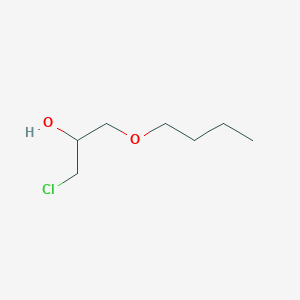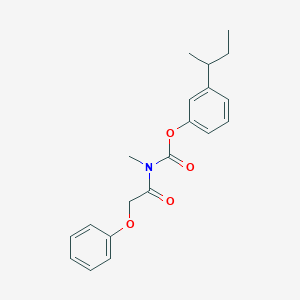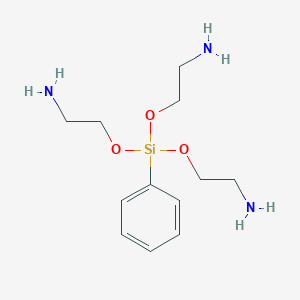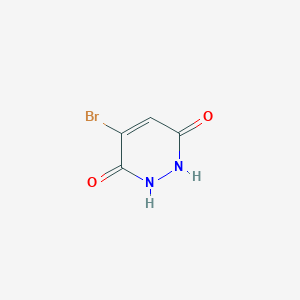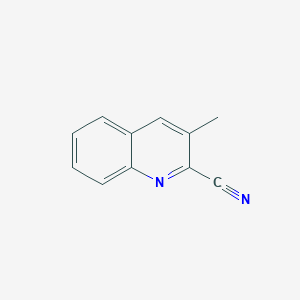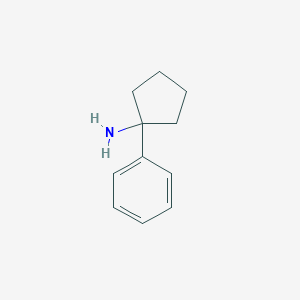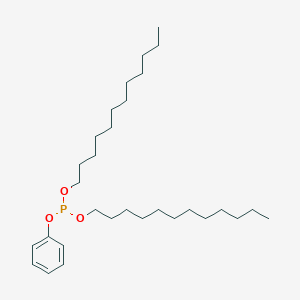
Didodecyl phenyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl phenyl phosphite (DDPP) is an organophosphorus compound that has gained attention in recent years for its potential applications in scientific research. DDPP is a white crystalline solid that is soluble in organic solvents. It is used as a stabilizer in polyvinyl chloride (PVC) and other polymers, as well as an antioxidant in lubricants and plastics. In
Aplicaciones Científicas De Investigación
Didodecyl phenyl phosphite has been studied for its potential applications in a variety of scientific research fields, including materials science, biochemistry, and pharmacology. In materials science, Didodecyl phenyl phosphite has been shown to improve the thermal stability and mechanical properties of polymers, making it a useful additive in the production of PVC and other plastics. In biochemistry and pharmacology, Didodecyl phenyl phosphite has been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a neuroprotective agent.
Mecanismo De Acción
The mechanism of action of Didodecyl phenyl phosphite is not fully understood, but it is thought to act as a free radical scavenger and a chelator of transition metals. Didodecyl phenyl phosphite has been shown to inhibit lipid peroxidation and reduce oxidative stress in vitro, suggesting that it may have antioxidant properties. Additionally, Didodecyl phenyl phosphite has been shown to inhibit the release of pro-inflammatory cytokines and reduce the activation of microglia, indicating that it may have anti-inflammatory properties as well.
Efectos Bioquímicos Y Fisiológicos
Didodecyl phenyl phosphite has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that Didodecyl phenyl phosphite can protect neurons from oxidative stress and reduce the production of reactive oxygen species. In vivo studies have shown that Didodecyl phenyl phosphite can improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Didodecyl phenyl phosphite in lab experiments is its low cost and ease of synthesis. Didodecyl phenyl phosphite is also relatively stable and has a long shelf life, making it a convenient option for researchers. However, Didodecyl phenyl phosphite is not without its limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which may limit its potential applications in some research fields.
Direcciones Futuras
There are several potential future directions for research on Didodecyl phenyl phosphite. One area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-inflammatory agent in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of Didodecyl phenyl phosphite and its potential applications in other research fields.
Métodos De Síntesis
Didodecyl phenyl phosphite can be synthesized by the reaction of phenol with dodecyl alcohol and phosphorus trichloride. The reaction proceeds via the formation of an intermediate phosphoric acid ester, which is then reduced to the final product using sodium borohydride. The synthesis of Didodecyl phenyl phosphite is a relatively simple and cost-effective process, making it an attractive option for scientific research applications.
Propiedades
Número CAS |
15824-34-7 |
|---|---|
Nombre del producto |
Didodecyl phenyl phosphite |
Fórmula molecular |
C30H55O3P |
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
didodecyl phenyl phosphite |
InChI |
InChI=1S/C30H55O3P/c1-3-5-7-9-11-13-15-17-19-24-28-31-34(33-30-26-22-21-23-27-30)32-29-25-20-18-16-14-12-10-8-6-4-2/h21-23,26-27H,3-20,24-25,28-29H2,1-2H3 |
Clave InChI |
UHKDZFIPIJSOTR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
SMILES canónico |
CCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1 |
Sinónimos |
DILAURYL PHENYL PHOSPHITE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
